N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
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Overview
Description
N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C23H20N2O3S2 and its molecular weight is 436.54. The purity is usually 95%.
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Scientific Research Applications
Cardiac Electrophysiological Activity
Research into N-substituted imidazolylbenzamides or benzene-sulfonamides, which share functional groups with the compound , has shown that certain derivatives exhibit potent class III antiarrhythmic activity. These findings suggest potential applications in developing new treatments for cardiac arrhythmias (Morgan et al., 1990).
Na+/H+ Antiporter Inhibitors
Derivatives of benzoylguanidine, a structural relative, have been investigated for their role as Na+/H+ exchanger inhibitors, offering potential therapeutic benefits in treating acute myocardial infarction. This research underlines the importance of the sulfonyl group, present in the target compound, for pharmacological activity (Baumgarth et al., 1997).
Anticancer Activity
A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides highlighted moderate to excellent anticancer activities against various cancer cell lines. This indicates the potential of similar compounds in cancer therapy (Ravinaik et al., 2021).
Antimalarial and COVID-19 Drug Potential
Another study explored antimalarial sulfonamides for their potential application as COVID-19 drugs through computational calculations and molecular docking. This highlights the versatility of sulfonamide-based compounds in addressing global health challenges (Fahim & Ismael, 2021).
Solid Phase Synthesis and Structural Analysis
Solid phase synthesis techniques have been used to create derivatives like N-p-Methylbenzyl benzamide, with their crystal structures determined through X-ray diffraction. This research demonstrates the compound's utility in structural chemistry and materials science (Luo & Huang, 2004).
Safety and Hazards
Future Directions
Mechanism of Action
- Specifically, it has been found to inhibit p-hydroxy-phenylpyruvate dioxygenase (HPPD) , which is a known herbicide target .
- Inhibition of HPPD disrupts the biosynthesis of essential aromatic amino acids, leading to impaired plant growth and chlorophyll bleaching .
Target of Action
Mode of Action
Result of Action
Properties
IUPAC Name |
N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-16-8-13-20-21(14-16)29-23(24-20)25(15-17-6-4-3-5-7-17)22(26)18-9-11-19(12-10-18)30(2,27)28/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDLSLKJTKQTBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.